Strontium carbonate

概要

説明

炭酸ストロンチウムは、ストロンチアナイト鉱物として自然界に存在する白色または灰色の粉末です 。化学式はSrCO₃で、ストロンチウムの炭酸塩です。 この化合物は無臭、無味で、水にほとんど溶けません 。 炭酸ストロンチウムは、ガラス、セラミック、花火の製造など、さまざまな工業用途で広く使用されています .

2. 製法

炭酸ストロンチウムは、天然および合成の両方で調製できます。合成製法には以下が含まれます。

-

黒灰プロセス: : このプロセスでは、セレスチン(硫酸ストロンチウム)をコークスと高温(1100〜1300°C)で焙焼して硫化ストロンチウムを生成します 。 反応式は次のとおりです: [ \text{SrSO}4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2 ] 硫化ストロンチウムは、次に二酸化炭素または炭酸ナトリウムと反応させて、炭酸ストロンチウムを沈殿させます {_svg_5}: [ \text{SrS} + \text{H}2\text{O} + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{S} ] [ \text{SrS} + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + \text{Na}_2\text{S} ]

-

直接変換法: : この方法では、セレスチンを炭酸ナトリウムと水蒸気で処理して炭酸ストロンチウムを生成します {_svg_6}。 次に、混合物を塩酸で処理して炭酸ストロンチウムを溶解し、その後、二酸化炭素または炭酸ナトリウムを使用して再沈殿させます .

作用機序

炭酸ストロンチウムの作用機序は、酸と塩基と相互作用してさまざまなストロンチウム塩を形成する能力に関与しています 。 生物系では、ストロンチウムイオンは骨組織内のカルシウムイオンと置き換わり、骨形成を促進し、骨吸収を減少させることができます 。 この二重作用により、ストロンチウム化合物は骨粗鬆症の治療に効果的です .

6. 類似の化合物との比較

炭酸ストロンチウムは、炭酸カルシウム、炭酸バリウム、炭酸マグネシウムなどの他のアルカリ土類金属炭酸塩に似ています 。 炭酸ストロンチウムは、炭酸カルシウムや炭酸マグネシウムでは見られない、花火で赤い炎を発生させる能力が特徴です 。 さらに、炭酸ストロンチウムは、骨再生と薬物送達において、その対応物にはない特定の用途があります .

類似の化合物

- 炭酸カルシウム (CaCO₃)

- 炭酸バリウム (BaCO₃)

- 炭酸マグネシウム (MgCO₃)

- 炭酸ラジウム (RaCO₃)

準備方法

Strontium carbonate can be prepared both naturally and synthetically. The synthetic preparation methods include:

-

Black Ash Process: : This process involves roasting celestine (strontium sulfate) with coke at high temperatures (1100–1300°C) to form strontium sulfide . The reaction is as follows: [ \text{SrSO}_4 + 2\text{C} \rightarrow \text{SrS} + 2\text{CO}_2 ] The strontium sulfide is then reacted with carbon dioxide or sodium carbonate to precipitate this compound : [ \text{SrS} + \text{H}_2\text{O} + \text{CO}_2 \rightarrow \text{SrCO}_3 + \text{H}_2\text{S} ] [ \text{SrS} + \text{Na}_2\text{CO}_3 \rightarrow \text{SrCO}_3 + \text{Na}_2\text{S} ]

-

Direct Conversion Method: : In this method, celestine is treated with sodium carbonate and steam to form this compound . The mixture is then treated with hydrochloric acid to dissolve the this compound, which is subsequently re-precipitated using carbon dioxide or sodium carbonate .

化学反応の分析

炭酸ストロンチウムは、以下を含むさまざまな化学反応を起こします。

-

酸との反応: : 炭酸ストロンチウムは酸と反応して、ストロンチウム塩と二酸化炭素を生成します 。たとえば、塩酸の場合: [ \text{SrCO}3 + 2\text{HCl} \rightarrow \text{SrCl}_2 + \text{CO}_2 + \text{H}_2\text{O} ]

-

熱分解: : 加熱すると、炭酸ストロンチウムは酸化ストロンチウムと二酸化炭素に分解します {_svg_9}: [ \text{SrCO}3 \rightarrow \text{SrO} + \text{CO}_2 ]

-

塩化アンモニウムとの反応: : 炭酸ストロンチウムは塩化アンモニウムに可溶性で、塩化ストロンチウムと炭酸アンモニウムを生成します {_svg_10}.

4. 科学研究における用途

炭酸ストロンチウムは、以下を含む多くの科学研究における用途があります。

科学的研究の応用

Strontium carbonate has numerous scientific research applications, including:

-

Chemistry: : It is used as a precursor for the synthesis of other strontium compounds and as a reagent in various chemical reactions .

-

Biology and Medicine: : this compound is used in the production of strontium-based nanoparticles, which have applications in bone regeneration, drug delivery, and as antimicrobial agents . Strontium nanoparticles can also control insulin release in diabetic patients and are used in cancer therapy .

-

Industry: : this compound is used in the production of glass for color television tubes, ferrite magnets for small DC motors, and iridescent and special glasses . It is also used in pyrotechnics to produce a brilliant red color in flames .

類似化合物との比較

Strontium carbonate is similar to other alkaline earth metal carbonates, such as calcium carbonate, barium carbonate, and magnesium carbonate . this compound is unique in its ability to produce a red flame in pyrotechnics, which is not observed with calcium or magnesium carbonates . Additionally, this compound has specific applications in bone regeneration and drug delivery that are not shared by its counterparts .

Similar Compounds

- Calcium carbonate (CaCO₃)

- Barium carbonate (BaCO₃)

- Magnesium carbonate (MgCO₃)

- Radium carbonate (RaCO₃)

特性

CAS番号 |

1633-05-2 |

|---|---|

分子式 |

CH2O3Sr |

分子量 |

149.64 g/mol |

IUPAC名 |

strontium;carbonate |

InChI |

InChI=1S/CH2O3.Sr/c2-1(3)4;/h(H2,2,3,4); |

InChIキー |

UKCFNZXJZBAZFS-UHFFFAOYSA-N |

SMILES |

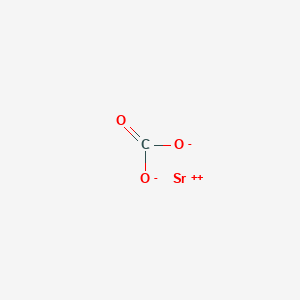

C(=O)([O-])[O-].[Sr+2] |

正規SMILES |

C(=O)(O)O.[Sr] |

Color/Form |

WHITE POWDER Colorless or white rhombic crystalline solid transforming to hexagonal above 926 °C White orthorhombic crystals White crystalline powde |

密度 |

3.5 g/cu-cm 3.5 g/cm³ |

melting_point |

1494 °C |

Key on ui other cas no. |

1633-05-2 |

物理的記述 |

Dry Powder; Other Solid White odorless solid; [Merck Index] Colorless or white odorless hygroscopic solid; [HSDB] White odorless powder; [MSDSonline] WHITE ODOURLESS POWDER. |

溶解性 |

11 MG/L OF WATER AT 18 °C; 650 MG/L OF WATER AT 100 °C Sol in ammonium salts Sol in dilute acids SOL IN 100,000 PARTS WATER; IN ABOUT 1000 PARTS WATER SATURATED WITH CARBON DIOXIDE. Soluble in acids, carbonated water, and solutions of ammonium salts Solubility in water, g/100ml at 18 °C: 0.011 (very poor) |

同義語 |

strontianite strontium carbonate |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of strontium carbonate?

A1: this compound has the molecular formula SrCO3 and a molecular weight of 147.63 g/mol.

Q2: What are some key spectroscopic characteristics of this compound?

A2: Infrared spectroscopy (FTIR) reveals characteristic bands related to carbonate groups in this compound. [] X-ray diffraction (XRD) analysis confirms the crystalline structure of this compound, typically orthorhombic. [, , ]

Q3: How does the crystal structure of this compound affect its properties?

A3: The orthorhombic crystal structure of this compound significantly influences its properties, such as its piezoelectric behavior. For example, oriented this compound nanocrystals within collagen films exhibit enhanced piezoelectric properties compared to individual components, highlighting the synergistic effect of the organized structure. []

Q4: What are the primary applications of this compound?

A4: this compound finds use in diverse applications, including:

- Pyrotechnics: It imparts a vibrant red color to fireworks and flares. []

- Electronics: A vital component in manufacturing ceramic capacitors and other electronic components. []

- Ceramics and Glass: Used in producing specialized glass for TV screens and as a glaze in ceramics. [, , ]

Q5: How does this compound contribute to the performance of high-temperature filtration filters?

A5: Adding this compound to silicon carbide ceramic compositions improves the porosity and strength of high-temperature filtration filters. [] The this compound likely acts as a sintering aid, promoting densification and enhancing the filter's microstructure.

Q6: What is the role of this compound in composite propellants?

A6: this compound acts as an additive in AP/HTPB-based composite propellants, effectively reducing the burning rate. [] This effect is attributed to increased decomposition temperatures and activation energy of ammonium perchlorate (AP) in the presence of this compound.

Q7: How does the morphology of this compound particles affect its applications?

A7: The size and shape of this compound particles influence its performance in various applications. For instance, needle-shaped this compound microparticles dispersed in organic solvents are desirable for producing polymer films with reduced birefringence, which is crucial for optical applications. [, , ]

Q8: What are the common methods for producing high-purity this compound?

A8: Several methods exist for producing high-purity this compound, including:

- Carbon Reduction Method: Celestite ore (SrSO4) is reduced using carbon, followed by purification steps. [, ]

- Double Decomposition Method: Reacting celestite with sodium carbonate to yield this compound. [, ]

- Acid Dissolution and NaOH Method: Utilizing acid dissolution of raw materials followed by precipitation with sodium hydroxide. [, ]

Q9: How can the production of this compound be made more environmentally friendly?

A9: Several approaches promote cleaner production of this compound:

- Recycling Waste Water: Implementing methods to treat and reuse wastewater from the production process. []

- Utilizing By-products: Converting hydrogen sulfide, a common by-product, into valuable products like sodium sulfite. [, ]

- Optimizing Existing Processes: Improving process efficiency and reducing waste generation through technological advancements. [, ]

Q10: How can the particle size and morphology of this compound be controlled during synthesis?

A10: Various factors influence the particle size and morphology of synthesized this compound, including:

- Additives: Employing additives like EDTA can promote the formation of spherical nanoparticles with a narrow size distribution. [, ]

- Reaction Conditions: Adjusting parameters like temperature, pH, and reactant concentrations can significantly impact particle characteristics. [, , ]

- Ultrasonic Irradiation: Utilizing ultrasonic waves during synthesis can facilitate the formation of nanometer-sized spherical this compound particles. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。